molecular formula C25H26N2O2 B10979359 2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B10979359
M. Wt: 386.5 g/mol
InChI Key: BKZIUSXLABCIPV-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions. This process yields benzimidazole derivatives with high efficiency and purity .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and cost-effectiveness, ensuring the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its combination of methoxyphenoxy and propan-2-ylbenzyl groups enhances its potential for various applications compared to other benzimidazole derivatives.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C25H26N2O2/c1-18(2)20-10-8-19(9-11-20)16-27-24-7-5-4-6-23(24)26-25(27)17-29-22-14-12-21(28-3)13-15-22/h4-15,18H,16-17H2,1-3H3

InChI Key

BKZIUSXLABCIPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC

Origin of Product

United States

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